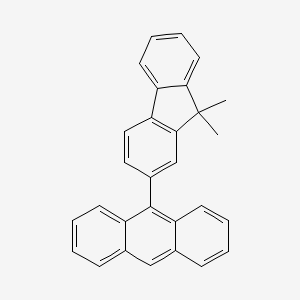

9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-(9,9-Dimetil-9H-fluoren-2-YL)antraceno es un compuesto orgánico que pertenece a la clase de hidrocarburos aromáticos policíclicos. Este compuesto se caracteriza por la presencia de un grupo fluorenilo unido a un núcleo de antraceno. Las características estructurales únicas de este compuesto lo convierten en un tema interesante para diversos estudios y aplicaciones científicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 9-(9,9-Dimetil-9H-fluoren-2-YL)antraceno típicamente involucra el acoplamiento de 9,9-dimetilfluoreno con derivados de antraceno. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que utiliza catalizadores de paladio y ácidos borónicos. Las condiciones de reacción a menudo incluyen el uso de bases como carbonato de potasio y disolventes como tolueno o dimetilformamida .

Métodos de producción industrial: La producción industrial de este compuesto puede involucrar reacciones de acoplamiento similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. La escalabilidad del acoplamiento de Suzuki-Miyaura lo hace adecuado para aplicaciones industriales .

Tipos de reacciones:

Oxidación: 9-(9,9-Dimetil-9H-fluoren-2-YL)antraceno puede sufrir reacciones de oxidación para formar quinonas y otros derivados oxigenados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes derivados dihidro.

Sustitución: Las reacciones de sustitución electrófila pueden introducir varios grupos funcionales en los anillos de antraceno o fluorenilo.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Gas hidrógeno en presencia de paladio sobre carbono o hidruro de litio y aluminio.

Sustitución: Agentes halogenantes como bromo o agentes clorantes en presencia de catalizadores.

Productos principales:

Oxidación: Derivados de antraquinona.

Reducción: Derivados de dihidroantraceno.

Sustitución: Compuestos halogenados de antraceno o fluorenilo.

Aplicaciones Científicas De Investigación

Química: En química, 9-(9,9-Dimetil-9H-fluoren-2-YL)antraceno se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite el estudio de las propiedades electrónicas y los efectos de conjugación.

Biología: Si bien no se utiliza comúnmente en estudios biológicos, los derivados de este compuesto se pueden explorar por sus posibles actividades biológicas, como el etiquetado fluorescente y la obtención de imágenes.

Medicina: La investigación sobre las aplicaciones medicinales de este compuesto es limitada, pero sus derivados pueden tener potencial como agentes terapéuticos debido a su naturaleza aromática y su capacidad para interactuar con moléculas biológicas.

Industria: En el sector industrial, este compuesto se utiliza en el desarrollo de diodos orgánicos emisores de luz (OLED) y otros dispositivos electrónicos. Su capacidad para emitir luz al ser excitado lo hace valioso para las tecnologías de visualización .

Mecanismo De Acción

El mecanismo de acción de 9-(9,9-Dimetil-9H-fluoren-2-YL)antraceno involucra principalmente su interacción con la luz y las propiedades electrónicas. El compuesto puede absorber la luz y sufrir transiciones electrónicas, lo que lo hace útil en estudios fotofísicos. Los objetivos moleculares y las vías implicadas están relacionados con su capacidad para participar en procesos de transferencia de electrones y transferencia de energía .

Compuestos similares:

- Ácido 9,9-dimetil-9H-fluoren-2-il-2-borónico

- 2,6-Dibromo-9,10-bis(9,9-dimetil-9H-fluoren-2-il)antraceno

- Éster de pinacol de ácido 9,9-dimetilfluoren-2-borónico

Comparación: En comparación con estos compuestos similares, 9-(9,9-Dimetil-9H-fluoren-2-YL)antraceno destaca por su combinación única de las unidades fluorenilo y antraceno. Esta combinación mejora sus propiedades electrónicas y lo hace particularmente adecuado para aplicaciones en dispositivos electrónicos y estudios fotofísicos .

Comparación Con Compuestos Similares

- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid

- 2,6-Dibromo-9,10-bis(9,9-dimethyl-9H-fluoren-2-yl)anthracene

- 9,9-Dimethylfluorene-2-boronic acid pinacol ester

Comparison: Compared to these similar compounds, 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene stands out due to its unique combination of the fluorenyl and anthracene moieties. This combination enhances its electronic properties and makes it particularly suitable for applications in electronic devices and photophysical studies .

Propiedades

Número CAS |

736158-96-6 |

|---|---|

Fórmula molecular |

C29H22 |

Peso molecular |

370.5 g/mol |

Nombre IUPAC |

9-(9,9-dimethylfluoren-2-yl)anthracene |

InChI |

InChI=1S/C29H22/c1-29(2)26-14-8-7-13-24(26)25-16-15-21(18-27(25)29)28-22-11-5-3-9-19(22)17-20-10-4-6-12-23(20)28/h3-18H,1-2H3 |

Clave InChI |

WVQXUUSDWZLZHK-UHFFFAOYSA-N |

SMILES canónico |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12516069.png)

![5-Methoxy-2-(methylsulfanyl)-5H-[1]benzopyrano[4,3-d]pyrimidine](/img/structure/B12516086.png)

![9,9'-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12516090.png)

![Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate](/img/structure/B12516094.png)

![N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine](/img/structure/B12516108.png)

![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]thiophen-2-amine](/img/structure/B12516121.png)

![6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12516122.png)

![3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid](/img/structure/B12516143.png)

![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)